2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
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Overview
Description
2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine-4,6-diamine: A closely related compound with similar structural features but lacking the pyridin-3-ylmethyl group.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Another compound with a pyridine and pyrimidine moiety, used in similar applications.
Uniqueness
2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H13N5 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) |
InChI Key |
BJAPWCPZYZFOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N |
Origin of Product |
United States |
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